molecular formula C43H49NO18 B1229034 [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

Cat. No.: B1229034
M. Wt: 867.8 g/mol
InChI Key: ZOCKGJZEUVPPPI-QSNSFFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wilforine is a sesquiterpene pyridine alkaloid derived from the roots of the plant Tripterygium wilfordii Hook fThis compound is known for its significant biological activities, including anti-inflammatory, immunosuppressive, and insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wilforine can be synthesized through various chemical reactions involving the extraction of alkaloids from the roots of Tripterygium wilfordii Hook. f. The extraction process typically involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures . The synthetic route includes the isolation of wilforine from the plant material followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of wilforine involves large-scale extraction from the roots of Tripterygium wilfordii Hook. f. The process includes cultivating the plant, harvesting the roots, and extracting the alkaloids using solvents. The extracted wilforine is then purified through various chromatographic methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Wilforine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of wilforine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from the chemical reactions of wilforine include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products often exhibit unique biological activities and can be used in various applications .

Mechanism of Action

Wilforine exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the inhibition of the Wnt11/β-catenin signaling pathway, which plays a crucial role in the regulation of fibroblast-like synovial cells. By inhibiting this pathway, wilforine can reduce inflammation and improve symptoms of rheumatoid arthritis . Additionally, wilforine affects calcium signaling pathways, contributing to its insecticidal properties .

Comparison with Similar Compounds

Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include wilfordine, wilforgine, and wilfortrine. These compounds share similar structures and biological activities but differ in their specific chemical properties and effects . For example, wilfordine and wilforgine have been shown to induce cytotoxicity in certain cell lines, while wilfortrine exhibits unique insecticidal properties .

Conclusion

Wilforine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in fields ranging from chemistry and biology to medicine and industry.

Properties

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m0/s1

InChI Key

ZOCKGJZEUVPPPI-QSNSFFMXSA-N

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Isomeric SMILES

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Synonyms

wilforine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

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